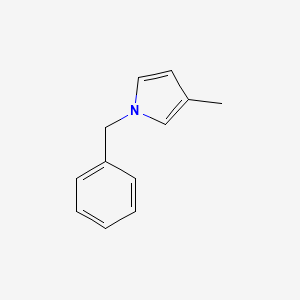

1-Benzyl-3-methyl-1H-pyrrole

Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Chemistry

The pyrrole scaffold is a cornerstone of modern organic chemistry due to its widespread presence in nature and its versatile utility in synthesis. thieme-connect.com Pyrrole derivatives are integral to many biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.net The pyrrole ring system is a component of vital biological molecules such as heme, chlorophyll, and vitamin B12. researchgate.netgoogle.com

In medicinal chemistry, the pyrrole moiety is considered a "privileged scaffold" because it can interact with a wide range of biological targets. This has led to the development of numerous drugs containing the pyrrole core, with applications including anti-inflammatory, antihyperlipidemic, anticancer, and antipsychotic agents. thieme-connect.com Furthermore, the electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles and a versatile participant in various chemical transformations, securing its importance in the synthesis of complex molecules and functional materials like organic conductors. osi.lv

Historical Context of Pyrrole Synthesis and Functionalization

The history of pyrrole chemistry began in 1834 when it was first detected in coal tar. mdpi.com However, the systematic synthesis of the pyrrole ring started later with the development of several key named reactions that are still fundamental to organic chemistry today.

The Paal-Knorr synthesis , first reported in 1884, is a widely used method for preparing substituted pyrroles. wikipedia.org It involves the condensation reaction between a 1,4-dicarbonyl compound and ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com This method is highly versatile for creating N-substituted pyrroles. mdpi.com

Another classical method is the Hantzsch pyrrole synthesis , developed by Arthur Hantzsch in 1890. thieme-connect.comwikipedia.org This reaction involves the combination of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole. pharmaguideline.comwikipedia.org Though historically significant, it has been considered less utilized than other methods, but has seen a resurgence with modern, non-conventional reaction conditions. thieme-connect.comthieme-connect.com

Other important methods include the Knorr pyrrole synthesis, which condenses an α-amino ketone with a compound having an activated methylene (B1212753) group, and the Barton-Zard synthesis. pharmaguideline.comwikipedia.org These classical routes, along with modern advancements in catalysis and reaction conditions, provide a robust toolkit for the synthesis and subsequent functionalization of a vast array of pyrrole derivatives. mdpi.com

Structural Significance of N-Alkylpyrroles in Chemical Research

N-Alkylpyrroles, including N-benzyl derivatives like 1-Benzyl-3-methyl-1H-pyrrole, represent an important subclass of pyrrole compounds. The substituent on the nitrogen atom significantly influences the compound's physical properties, reactivity, and biological interactions. The absence of an N-H bond prevents self-polymerization, which can be an issue with unsubstituted pyrrole, making N-alkylpyrroles generally more stable.

The nature of the N-alkyl group can direct the regioselectivity of electrophilic substitution reactions. For instance, studies on 1-benzylpyrrole (B1265733) have shown that it undergoes nitration, bromination, and formylation with a significantly higher proportion of substitution at the 3-position compared to unsubstituted pyrrole or 1-methylpyrrole. cdnsciencepub.com This directing effect of the benzyl (B1604629) group is a crucial consideration in the synthesis of specifically functionalized pyrroles. The synthesis of N-alkylpyrroles is often achieved through methods like the Paal-Knorr reaction using primary amines or through redox amination protocols. mdpi.comdrugbank.com The presence of both the benzyl and methyl groups in this compound defines its structural and electronic landscape, making it a specific target for synthesis and a potential building block in more complex molecular architectures.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not widely available in published literature. The following table presents predicted or calculated physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | This compound |

| Appearance | No Data Available |

| Boiling Point | No Data Available |

| Melting Point | No Data Available |

| Solubility | No Data Available |

Research Findings

Specific academic research focusing exclusively on this compound is limited. However, its structure as an N-benzyl, 3-methyl substituted pyrrole allows for informed discussion based on research into closely related analogues.

The synthesis of N-substituted pyrroles is a well-established area of research. The Paal-Knorr reaction, which involves reacting a 1,4-dicarbonyl compound with a primary amine, is a common and efficient route. mdpi.com For this compound, a plausible synthetic route would involve the reaction of 3-methyl-2,5-hexanedione with benzylamine (B48309), likely catalyzed by an acid.

The reactivity of the compound is dictated by the pyrrole ring and its substituents. The benzyl group at the N-1 position and the methyl group at the C-3 position are expected to influence the regioselectivity of further chemical modifications. Research on 1-benzylpyrrole indicates a preference for electrophilic substitution at the C-3 (and C-4) position. cdnsciencepub.com The existing methyl group at C-3 in this compound would likely direct incoming electrophiles to other available positions on the pyrrole ring, primarily C-2, C-4, and C-5. The specific outcomes would depend on the reaction conditions and the nature of the electrophile.

While no specific biological activities are reported for this compound itself, the broader class of substituted pyrroles is of significant interest in medicinal chemistry. mdpi.com Compounds featuring N-benzyl and methyl-substituted pyrrole cores are investigated for various therapeutic applications. For example, related N-alkylindoles (a fused pyrrole system) have been studied extensively. Therefore, this compound could serve as a valuable intermediate or building block for creating more complex, potentially bioactive molecules.

Structure

3D Structure

Properties

CAS No. |

78075-81-7 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-benzyl-3-methylpyrrole |

InChI |

InChI=1S/C12H13N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

XYGAFYAVBBWQIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Benzyl 3 Methyl 1h Pyrrole

Aromatic Electrophilic Substitution (SEAr) on Electron-Rich Pyrrole (B145914) Nuclei

The π-excessive nature of the pyrrole ring renders it highly activated towards electrophilic attack, a characteristic that is further enhanced by the electron-donating methyl group at the C3 position in 1-benzyl-3-methyl-1H-pyrrole. The N-benzyl group, while sterically bulky, does not significantly diminish the electronic richness of the pyrrole ring. Consequently, this compound is expected to readily undergo a variety of aromatic electrophilic substitution (SEAr) reactions.

The regiochemical outcome of these reactions is dictated by a combination of electronic and steric factors. In unsubstituted pyrrole, electrophilic attack is strongly favored at the C2 (or α) position due to the superior stabilization of the resulting cationic intermediate (the σ-complex) through resonance, which includes a structure where the positive charge is accommodated by the nitrogen atom, thus preserving the octet on all atoms. stackexchange.com However, in this compound, the C3-methyl group blocks one of the β-positions, and the N-benzyl group introduces significant steric hindrance at the adjacent C2 and C5 positions.

Therefore, electrophilic attack is anticipated to occur at the remaining available positions: C2, C4, and C5. The C3-methyl group electronically activates all other positions, but its steric presence might slightly disfavor attack at the adjacent C2 and C4 positions. The bulky N-benzyl group will sterically hinder attack at the C2 and C5 positions. The interplay of these factors suggests that the regioselectivity will be highly dependent on the nature and size of the electrophile. For instance, in the Friedel-Crafts acylation of 1-benzyl-1H-pyrrole, substitution at the 2-position is observed, indicating that electronic factors can overcome steric hindrance in some cases. nih.gov Conversely, for very bulky electrophiles, attack at the less hindered C4 or C5 positions might be favored.

A pertinent example is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles. cambridge.orgijpcbs.com For simple pyrroles, formylation typically occurs at the C2-position. jk-sci.com Given the substitution pattern of this compound, formylation would be expected to occur at the C5 position, which is an α-position, or potentially at the C2 position, depending on the balance of steric and electronic effects.

| Reaction | Electrophile | Expected Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 2-Nitro, 5-Nitro | The α-positions are electronically favored; steric hindrance from the N-benzyl group will influence the ratio of 2- vs 5-substitution. |

| Halogenation | Br⁺, Cl⁺ | 2-Halo, 5-Halo | Similar to nitration, with a strong preference for the α-positions. Polyhalogenation is possible due to the high reactivity. |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl | The α-position is electronically preferred. Steric hindrance from the N-benzyl group may favor the less hindered C5 position over the C2 position, which is adjacent to the methyl group. |

| Vilsmeier-Haack Formylation | [CHCl=NMe₂]⁺ | 5-Formyl | The α-position is the typical site of formylation. The C5 position is electronically activated and sterically accessible. |

C-H Functionalization Strategies and Site Selectivity

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, with its multiple C-H bonds of varying reactivity, achieving site selectivity is a key challenge.

Directed C-H Activation

Directed C-H activation involves the use of a directing group that positions a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. In the case of this compound, a directing group could be installed on the benzyl (B1604629) substituent. For example, a picolinamide (B142947) or other nitrogen-containing group on the phenyl ring of the benzyl substituent could direct a palladium catalyst to the C2 position of the pyrrole ring, leading to selective arylation, alkenylation, or other coupling reactions at this site. This strategy would overcome the inherent electronic and steric biases of the molecule.

Electronic and Steric Bias in C-H Functionalization

In the absence of a directing group, the inherent electronic and steric properties of this compound will govern the site of C-H functionalization. The pyrrole ring's C-H bonds are generally more reactive than those on the benzyl group's phenyl ring. Within the pyrrole ring, the α-positions (C2 and C5) are more electron-rich and thus more susceptible to electrophilic-type C-H activation pathways. The C3-methyl group provides steric hindrance at the C2 and C4 positions, while the N-benzyl group shields the C2 and C5 positions. This complex interplay suggests that C-H functionalization reactions might favor the C5 position, which is an activated α-position with moderate steric encumbrance.

Catalyst-Based Control of Selectivity

The choice of catalyst and ligands can play a crucial role in determining the regioselectivity of C-H functionalization reactions. Different metal catalysts (e.g., palladium, rhodium, iridium) and their associated ligands can exhibit distinct selectivities based on their electronic properties and steric profiles. For instance, a bulky ligand on a palladium catalyst might favor functionalization at the less sterically hindered C5 position of this compound, whereas a smaller, more electron-rich catalyst might be less sensitive to steric hindrance and could potentially functionalize the C2 position. Fine-tuning of the catalytic system can thus provide a means to override the intrinsic reactivity of the substrate and achieve a desired regiochemical outcome.

Sustainable Approaches to C-H Functionalization

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of C-H functionalization of this compound, sustainable approaches would involve the use of earth-abundant and non-toxic metal catalysts (e.g., iron, copper, cobalt) in place of precious metals like palladium and rhodium. Furthermore, the development of catalytic systems that can operate in greener solvents (e.g., water, ethanol, or even solvent-free conditions) and at lower temperatures would enhance the environmental compatibility of these transformations. The use of molecular oxygen or air as the terminal oxidant in oxidative C-H functionalization reactions is another hallmark of a sustainable process.

Transition Metal-Mediated Reactivity

Beyond C-H functionalization, this compound and its derivatives can participate in a range of transition metal-mediated reactions, particularly cross-coupling reactions. To engage in these reactions, the pyrrole ring would typically need to be pre-functionalized with a halide or triflate, which can then serve as a handle for coupling.

For example, if this compound were to be halogenated, say at the C5 position to give 1-benzyl-5-bromo-3-methyl-1H-pyrrole, this halo-pyrrole would be a versatile substrate for various cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst (Typical) | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | 5-Aryl-1-benzyl-3-methyl-1H-pyrrole |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 5-Alkenyl-1-benzyl-3-methyl-1H-pyrrole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-1-benzyl-3-methyl-1H-pyrrole |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | 5-Amino-1-benzyl-3-methyl-1H-pyrrole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkenyl-1-benzyl-3-methyl-1H-pyrrole |

These reactions would provide efficient routes to a wide array of substituted this compound derivatives, which could be valuable building blocks in medicinal chemistry and materials science. The choice of catalyst, ligands, base, and solvent would be critical for optimizing the yield and purity of the desired products.

Cycloaddition Reactions Involving Pyrrole Derivatives

Pyrrole rings, particularly when N-substituted, can participate in various cycloaddition reactions, acting as either the diene or the dipolarophile component. These reactions are fundamental for constructing more complex molecular architectures.

1,3-Dipolar Cycloadditions

The pyrrole scaffold is a versatile participant in 1,3-dipolar cycloadditions. One of the most significant applications is the reaction of münchnones, which are mesoionic 1,3-dipolar species, with alkynes to generate highly substituted pyrroles. iucr.org For instance, the reaction of a münchnone derived from N-benzoyl-N-benzylalanine with methyl 3-phenylpropiolate yields a pentasubstituted pyrrole, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. iucr.orgdartmouth.edu This reaction proceeds by a 1,3-dipolar cycloaddition followed by a retro-Diels–Alder reaction that extrudes carbon dioxide. wikipedia.org

Previous studies on such cycloadditions often reported low yields or a lack of regioselectivity. iucr.orgdartmouth.edu However, recent research has demonstrated that high regioselectivity can be achieved by carefully selecting the münchnone, the dipolarophile, and the solvent. iucr.orgdartmouth.edu In one study, the reaction between an N-benzyl substituted münchnone precursor and an alkyne in refluxing THF with N,N'-diisopropylcarbodiimide afforded the desired pyrrole as the major regioisomer in high yield. iucr.orgdartmouth.edu

Table 1: Synthesis of a 1-Benzyl-Substituted Pyrrole via 1,3-Dipolar Cycloaddition iucr.orgdartmouth.edu

| Reactant 1 | Reactant 2 | Reagent | Solvent | Condition | Product | Yield | Regioisomeric Ratio |

|---|---|---|---|---|---|---|---|

| N-benzoyl-N-benzylalanine | Methyl 3-phenylpropiolate | N,N'-Diisopropylcarbodiimide | THF | Reflux, 24h | Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | 83% | 96:4 |

Other examples include the copper-catalyzed [3+2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes, which provides access to dihydropyrrolizine skeletons. nih.govacs.org This reaction highlights how the pyrrole ring can act as a 1,3-dipole precursor. Furthermore, organic azides can undergo 1,3-dipolar cycloadditions with 7-azanorbornadienes, which, after a spontaneous retro-Diels-Alder reaction, yield β-substituted N-Boc-pyrrole derivatives. acs.org

[4+2] Cyclocondensation Reactions

N-substituted pyrroles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.org The reaction of N-benzylpyrrole with acetylenedicarboxylic acid is a known example of a Diels-Alder addition to a pyrrole. acs.org More complex transformations involve using the pyrrole core as a scaffold for subsequent [4+2] cyclocondensation.

A streamlined, three-step methodology has been developed to synthesize pyrrolo[3,4-d]pyridazin-1-one systems. researchgate.netscielo.br This sequence involves the N-alkylation of a polyfunctionalized pyrrole, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), and culminates in a [4+2] cyclocondensation reaction of the resulting ketoester with hydrazine (B178648) hydrochloride. researchgate.netscielo.br This final step constructs the pyridazinone ring fused to the pyrrole core.

Table 2: Sequential Synthesis Leading to [4+2] Cyclocondensation scielo.br

| Step | Reaction Type | Reactants | Key Reagent | Product Type |

|---|---|---|---|---|

| 1 | N-Alkylation | Polyfunctionalized 1H-pyrrole, Propargyl bromide | - | N-propargylated 1H-pyrrole |

| 2 | CuAAC (Click Chemistry) | N-propargylated 1H-pyrrole, Organic azide (B81097) (e.g., benzyl azide) | CuI | Triazolyl-substituted pyrrole ketoester |

| 3 | [4+2] Cyclocondensation | Triazolyl-substituted pyrrole ketoester, Hydrazine | Hydrazine hydrochloride | Pyrrolo[3,4-d]pyridazin-1-one |

Thermal and Photochemical Reactivity Pathways

The reactivity of this compound and its analogs is not limited to cycloadditions; these compounds also undergo significant transformations under thermal and photochemical conditions, often involving rearrangements and acid catalysis.

Acid-Catalyzed Transformations

N-substituted pyrroles exhibit notable reactivity under acidic conditions. A key example is the acid-catalyzed isomerization of N-benzyl-2-halopyrroles. When treated with an acid like hydrogen bromide or trifluoroacetic acid, these compounds rearrange to form N-benzyl-3-halopyrroles. koreascience.kr This transformation is believed to proceed via a wikipedia.orgresearchgate.net bromine shift mechanism. koreascience.kr

Table 3: Acid-Catalyzed Isomerization of N-Benzyl-2-bromopyrrole koreascience.kr

| Substrate | Acid Catalyst | Solvent | Condition | Major Product |

|---|---|---|---|---|

| N-benzyl-2-bromopyrrole | Trifluoroacetic acid (TFA) | Carbon tetrachloride | Thermal | N-benzyl-3-bromopyrrole |

More complex acid-catalyzed transformations have also been observed. For instance, refluxing 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one in toluene (B28343) with catalytic sulfuric acid leads to a mixture of two different heterocyclic products: 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione and a fused tricyclic system. mdpi.comresearchgate.net This demonstrates that acid catalysis can initiate profound structural reorganizations in N-benzyl substituted pyrrole derivatives. Additionally, the polyphosphoric acid-catalyzed rearrangement of benzyl aryl ethers to benzyl phenols serves as a model for potential benzyl group migrations in other aromatic systems under strong acid conditions. sioc-journal.cn

Mechanism Elucidation via Experimental and Computational Approaches

Understanding the intricate mechanisms of these reactions requires a synergistic combination of experimental observation and computational modeling.

For the 1,3-dipolar cycloaddition of münchnones, experimental work focused on optimizing reaction conditions to control regioselectivity, with product structures being unequivocally confirmed by spectroscopic methods and single-crystal X-ray diffraction. iucr.orgdartmouth.edu This experimental data provided a solid foundation for understanding the factors that govern the reaction's outcome.

In the study of acid-catalyzed isomerizations of N-benzyl-2-halopyrroles, both thermal and photochemical pathways were investigated. The proposed mechanism for the thermal reaction involves a wikipedia.orgresearchgate.net bromine shift followed by deprotonation. koreascience.kr For the acid-catalyzed photoisomerization, a more complex mechanism is suggested, involving an excited triplet state of the protonated 2-halopyrrole, which forms an intermediate pyrrole complex with a halonium ion. This complex then allows the halonium ion to add to the C3 position, followed by deprotonation to yield the 3-halo product. koreascience.kr

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for probing reaction mechanisms. DFT calculations are used to model the potential energy surfaces of reactions, identify transition states, and analyze the electronic structures of intermediates. beilstein-journals.orgijcce.ac.ir For example, in cycloaddition reactions, Frontier Molecular Orbital (HOMO-LUMO) theory is used to predict regioselectivity and reactivity. acs.org These computational studies can rationalize experimentally observed outcomes, such as the chemoselectivity of carbene additions to different double bonds in a molecule, and predict the viability of different mechanistic pathways, such as stepwise versus concerted cycloadditions. ijcce.ac.ir

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 1-Benzyl-3-methyl-1H-pyrrole provide a complete map of the proton and carbon framework of the molecule. Based on data from closely related compounds, the expected chemical shifts and coupling patterns can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the benzyl (B1604629) group protons, the methyl group protons, and the protons of the pyrrole (B145914) ring. The benzylic methylene (B1212753) protons (H-6) are expected to appear as a singlet, owing to the absence of adjacent protons for coupling. The protons of the phenyl ring (H-8, H-9, H-10) would likely resonate in the aromatic region as a complex multiplet. The methyl protons (H-12) on the pyrrole ring are expected to be a singlet. The pyrrole ring protons (H-2, H-4, H-5) will show characteristic shifts and couplings that are sensitive to their position relative to the nitrogen atom and the methyl substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, with distinct signals for each carbon atom in the molecule. The benzylic carbon (C-6) and the methyl carbon (C-12) are expected in the aliphatic region. The carbons of the phenyl group (C-7 to C-11) and the pyrrole ring (C-2 to C-5) will resonate in the aromatic/olefinic region. The chemical shifts of the pyrrole ring carbons are influenced by the nitrogen atom and the methyl group.

A summary of the predicted ¹H and ¹³C NMR data is presented in the interactive table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~6.6 | t | ~121 |

| 3 | - | - | ~118 |

| 4 | ~6.0 | t | ~108 |

| 5 | ~6.5 | t | ~120 |

| 6 | ~5.0 | s | ~53 |

| 7 | - | - | ~138 |

| 8 | ~7.2-7.4 | m | ~127 |

| 9 | ~7.2-7.4 | m | ~129 |

| 10 | ~7.2-7.4 | m | ~128 |

| 11 | - | - | - |

| 12 | ~2.1 | s | ~12 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable rsc.org.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyrrole ring and between the protons on the phenyl ring, helping to delineate the spin systems.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzyl group and the pyrrole ring (e.g., correlation between the benzylic protons H-6 and the pyrrole carbons C-2 and C-5) and the position of the methyl group (e.g., correlation between the methyl protons H-12 and the pyrrole carbons C-2 and C-3).

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound is currently available in the searched literature, X-ray crystallographic data for the closely related compound 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide provides valuable insights into the likely solid-state conformation nih.govnih.gov. In this related structure, the asymmetric unit contains two independent molecules with different torsion angles between the pyrrole and phenyl rings, specifically -73.0 (3)° and 17.1 (3)° nih.govnih.gov. This indicates that the benzyl group is not necessarily coplanar with the pyrrole ring and that different conformations can exist in the solid state, influenced by crystal packing forces. It is plausible that this compound would also adopt a non-planar conformation in the solid state to minimize steric hindrance.

| Compound | Crystal System | Space Group | Key Torsion Angle (°) | Reference |

| 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide | Monoclinic | P2₁/c | N(pyrrole)-C(H₂)-C-C: -73.0(3) & 17.1(3) | nih.govnih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Theoretical Comparison

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations from both the benzyl and pyrrole rings are anticipated around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the benzylic methylene and methyl groups would appear at slightly lower frequencies. The C=C stretching vibrations of the aromatic rings typically occur in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are often strong in the Raman spectrum.

A table of expected IR absorption bands is provided below, based on data for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-N Stretch | 1300-1400 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₃N), the calculated molecular weight is approximately 171.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171.

The fragmentation of this compound would likely be dominated by cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl compounds. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often the base peak in the spectrum. The other fragment would be the 3-methyl-1H-pyrrole radical cation. Further fragmentation of the pyrrole ring could also occur.

A plausible fragmentation pathway is outlined below:

Molecular Ion Formation: C₁₂H₁₃N + e⁻ → [C₁₂H₁₃N]⁺ (m/z = 171)

Benzylic Cleavage: [C₁₂H₁₃N]⁺ → [C₇H₇]⁺ (m/z = 91) + C₅H₆N•

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC/MS for spectral deconvolution)

Gas chromatography-mass spectrometry (GC/MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound, GC/MS would be an ideal method for its detection and identification in a reaction mixture or a complex sample matrix. The sample would first be injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library. The use of GC/MS has been demonstrated for the analysis of related benzyl derivatives, such as 1-benzylpiperazine, in various samples nih.gov. This highlights the utility of GC/MS for the spectral deconvolution and identification of this compound in complex mixtures gcms.cz.

Computational and Theoretical Chemistry of N Substituted Pyrroles

Quantum Chemical Methods for Molecular Structure and Properties

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms and the intrinsic properties of molecules. These computational techniques allow for the detailed investigation of molecular geometries and energies.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. youtube.comnih.gov By employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of N-substituted pyrroles. nih.govumich.edusemanticscholar.orgmdpi.com For instance, the optimization process involves finding the minimum energy conformation of the molecule on its potential energy surface. youtube.comresearchgate.net This is achieved by iteratively adjusting the molecular geometry until the forces on the atoms are negligible. youtube.com

In a study on highly substituted pyrroles, DFT calculations with the B3LYP exchange-correlation functional were used to confirm the structures of the synthesized compounds, including a benzyl-substituted pyrrole (B145914) derivative. academie-sciences.fr The optimized structures provide crucial information about the planarity and steric hindrance within the molecule, which in turn influences its reactivity. longdom.org The planarity of the pyrrole ring is a key factor in its aromaticity and electronic properties. longdom.org

Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Substituted Pyrrole. This table illustrates the typical agreement between experimental X-ray diffraction data and theoretical DFT calculations for molecular geometry.

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (C2-C3) | 1.370 Å | 1.378 Å |

| Bond Length (C3-C4) | 1.432 Å | 1.425 Å |

| Bond Length (C5-N1) | 1.349 Å | 1.375 Å |

| Dihedral Angle | - | 0° |

Note: Data adapted from a benchmark study on substituted polypyrroles. longdom.org The specific molecule is not 1-benzyl-3-methyl-1H-pyrrole, but the data demonstrates the accuracy of DFT methods.

Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to studying molecular systems. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and multi-reference configuration interaction (MRCI) are employed to investigate the electronic structure and properties of pyrrole and its derivatives. umich.edusemanticscholar.orgtandfonline.com

These methods have been used to study the positional selectivity in reactions of N-substituted pyrroles, providing insights into the factors governing electrophilic substitution. umich.edusemanticscholar.org For example, calculations have shown that the stability of protonated intermediates (σ-complexes) can determine whether substitution occurs at the α- or β-position of the pyrrole ring. semanticscholar.org Furthermore, ab initio calculations have been instrumental in understanding the nature of intramolecular hydrogen bonds in substituted pyrroles. nih.gov

Electronic Structure Analysis

HOMO-LUMO Energy Levels and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. tandfonline.comnih.gov A smaller gap generally indicates higher reactivity and lower stability. researchgate.net

For N-substituted pyrroles, the HOMO-LUMO gap can be calculated using DFT methods. These calculations help in understanding the electronic properties and predicting the reactivity of these compounds. science.gov For instance, a study on a benzyl-substituted pyrrole derivative used HOMO-LUMO analysis to describe its electronic properties. ijcce.ac.ir

Table 2: Calculated HOMO-LUMO Energies and Gap for a Generic N-Substituted Pyrrole. This table provides an example of the kind of data generated from FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -6.26 |

| LUMO | -1.41 |

| Energy Gap (ΔE) | 4.85 |

Note: These are example values and can vary significantly depending on the specific substituents and the computational method used. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.detandfonline.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. researchgate.netmdpi.com

For pyrrole derivatives, the MEP map can identify the most likely sites for chemical reactions. researchgate.net Typically, the region around the nitrogen atom and the π-system of the pyrrole ring are electron-rich, making them susceptible to electrophilic attack. researchgate.net The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. tandfonline.com

Charge Distribution and Bond Orders (e.g., Mulliken Population Analysis)

In N-substituted pyrroles, Mulliken charge analysis can reveal the effect of the substituent on the electron density of the pyrrole ring. longdom.org For example, an electron-withdrawing substituent on the nitrogen atom is expected to decrease the electron density on the ring, affecting its reactivity. nih.gov However, it is important to note that Mulliken population analysis has known limitations, such as its sensitivity to the basis set used in the calculation. uni-muenchen.de

Table 3: Example Mulliken Atomic Charges for a Pyrrole Ring. This table shows representative Mulliken charges on the atoms of a pyrrole ring, illustrating the electron distribution.

| Atom | Charge (a.u.) |

| N1 | -0.5 |

| C2 | -0.2 |

| C3 | -0.1 |

| C4 | -0.1 |

| C5 | -0.2 |

Note: These values are illustrative and depend on the specific molecule and computational parameters. rjpbcs.com

Reactivity and Selectivity Prediction through Theoretical Descriptors

The reactivity and selectivity of N-substituted pyrroles, such as this compound, can be effectively predicted using a variety of theoretical descriptors derived from computational chemistry. These tools provide deep insights into the electronic structure of the molecule, allowing for the rationalization of its behavior in chemical reactions.

Conceptual Density Functional Theory (DFT) provides powerful tools for analyzing and predicting chemical reactivity. Among the most useful are Fukui functions and dual descriptors, which help identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. hackernoon.com

The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system is altered. hackernoon.com It can be condensed to atomic sites to predict reactivity on a per-atom basis. There are two primary types of Fukui functions:

ƒ+(r) , which corresponds to a nucleophilic attack (the addition of an electron), indicates the sites most susceptible to accepting an electron. hackernoon.com

ƒ-(r) , which corresponds to an electrophilic attack (the removal of an electron), highlights the sites most likely to donate an electron. hackernoon.com

The dual descriptor , Δƒ(r), refines this analysis by taking the difference between the nucleophilic and electrophilic Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)). hackernoon.commdpi.com Its sign indicates the nature of the preferred reaction at a given site:

If Δƒ(r) > 0 , the site is favored for a nucleophilic attack . mdpi.compcbiochemres.com

If Δƒ(r) < 0 , the site is favored for an electrophilic attack . mdpi.compcbiochemres.com

For N-substituted pyrroles, quantum chemical calculations have shown that the orientation of electrophilic substitution is determined by factors including charges on the atoms and steric hindrance. umich.edu The pyrrole ring is inherently electron-rich, making it reactive towards electrophiles. libretexts.org The involvement of the nitrogen lone pair in the aromatic sextet increases the electron density at the ring carbons. libretexts.org

For this compound, one would expect the following based on general principles:

Electrophilic Attack : The α-carbons (C2 and C5) of the pyrrole ring are generally the most reactive sites for electrophilic substitution. However, in this molecule, the C3 position is substituted with a methyl group, and the C2 position is adjacent to it. The C5 position would be the most probable site for electrophilic attack due to electronic activation and less steric hindrance compared to the C2 position, which is sterically shielded by the N-benzyl group. The C4 position would be the next most likely site.

Nucleophilic Attack : Nucleophilic attack is less common for the electron-rich pyrrole ring but could be predicted at sites with a positive dual descriptor value, potentially influenced by the electron-withdrawing nature of the substituents.

Precise values for the Fukui functions and dual descriptors for this compound would require specific DFT calculations, which involve computing the electron densities of the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org Reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.comnumberanalytics.com

The HOMO is the orbital most likely to donate electrons in a reaction, making it central to reactions with electrophiles. researchgate.net

The LUMO is the orbital most capable of accepting electrons, making it key to reactions with nucleophiles. researchgate.net

The energy and spatial distribution of these frontier orbitals determine the feasibility and regioselectivity of a reaction. A small HOMO-LUMO energy gap generally implies higher reactivity. numberanalytics.com

In the case of pyrrole, the HOMO has large coefficients on the α-carbons (C2 and C5), indicating that these positions are the most electron-rich and thus most susceptible to electrophilic attack. libretexts.org This is consistent with experimental observations where electrophilic substitution on pyrrole predominantly occurs at the α-position. umich.edulibretexts.org

For This compound , the substituents modify the FMOs of the parent pyrrole ring:

C3-Methyl Group : The methyl group at the C3 position is a weak electron-donating group, which would slightly increase the electron density of the pyrrole ring.

The reaction pathway for electrophilic substitution would involve the interaction of the HOMO of this compound with the LUMO of the electrophile. researchgate.net FMO analysis can predict the most likely reaction pathway and the stereochemical outcome. numberanalytics.com While the α-positions are electronically favored, the significant steric hindrance from the N-benzyl group would likely make the C5 position the most favorable site for attack, followed by the less-hindered C4 position. A detailed analysis would require computational modeling to visualize the HOMO and LUMO and quantify their energies and atomic contributions.

Thermochemical Properties Calculations

Computational chemistry provides reliable methods for calculating the thermochemical properties of molecules, such as enthalpies of formation and bond dissociation energies, which are crucial for understanding their stability and reactivity.

The enthalpy of formation (ΔH°f) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a key measure of a molecule's thermodynamic stability. High-level computational methods, such as the Gaussian-4 (G4) composite method, can predict ΔH°f with high accuracy. researchgate.net For the parent pyrrole molecule, an experimental enthalpy of formation has been reported. researchgate.net For substituted pyrroles like this compound, these values can be calculated to assess the energetic impact of the substituents. scielo.brmdpi.com

The bond dissociation energy (BDE) , or more accurately the bond dissociation enthalpy (BDH), is the enthalpy change associated with the homolytic cleavage of a bond. researchgate.net It is a direct measure of bond strength and is critical for predicting the kinetic stability of a molecule and its likely decomposition pathways. scielo.br

Theoretical studies on N-substituted pyrroles have systematically calculated N–R bond dissociation enthalpies. researchgate.netcsu.edu.au The strength of the N-R bond is influenced by the nature of the substituent R. The table below, derived from G4 level calculations, shows the BDH for the N-R bond in various N-substituted pyrroles, illustrating the trend. researchgate.net

| Substituent (R) | N-R Bond Dissociation Enthalpy (kJ/mol) |

| H | 395.9 |

| CH3 | 329.0 |

| NH2 | 249.6 |

| OH | 218.1 |

| F | 225.6 |

| SiH3 | 386.5 |

| SH | 240.5 |

| Cl | 202.9 |

| This table is interactive. Data sourced from reference researchgate.net. |

For This compound , the most relevant BDEs would be:

N-CH2Ph Bond : This is likely the weakest bond in the molecule and the primary site for initial thermal decomposition. While not explicitly calculated in the cited studies, its strength would be influenced by the stability of the resulting benzyl (B1604629) radical.

C-H Bonds : The BDEs of the C-H bonds on the pyrrole ring and the methyl group are also important for understanding radical abstraction reactions. BDEs for C-Cl bonds in substituted pyrroles have been calculated to be in the range of 101-103 kcal/mol (approx. 423-431 kJ/mol), giving an indication of the strength of bonds on the ring itself. nih.gov

Computational methods can accurately predict the acidity and basicity of molecules by calculating properties such as proton affinity (PA).

Basicity : Basicity refers to the ability of a molecule to accept a proton. For pyrroles, protonation can occur either at the nitrogen atom or, more favorably, at a ring carbon. Pyrrole itself is a very weak base, with the pKa of its conjugate acid being approximately 0.4. libretexts.org This is because the nitrogen lone pair is an integral part of the aromatic sextet, and its involvement in bonding to a proton would disrupt the aromaticity. libretexts.orgimperial.ac.ukmasterorganicchemistry.com

The basicity of N-substituted pyrroles is typically assessed by the proton affinity of the ring carbons. Theoretical studies have calculated the proton affinities for a range of N-substituted pyrroles. researchgate.netcsu.edu.au The N-substituent's electronic effect modulates the electron density of the ring and thus its basicity. An electron-withdrawing substituent generally decreases the proton affinity (lower basicity), while an electron-donating group increases it. The N-benzyl group in this compound is weakly electron-withdrawing, which would be expected to make the pyrrole ring less basic than N-alkylpyrroles.

Acidity : Acidity refers to the ability to donate a proton. The N-H proton of unsubstituted pyrrole is weakly acidic, with a pKa of about 17.5. imperial.ac.uk For N-substituted pyrroles like this compound, acidity relates to the removal of a proton from one of the ring carbons or the methyl group to form a carbanion. The acidity order for some five-membered heterocycles has been established as pyrrole > furan (B31954) > thiophene. youtube.com The stability of the resulting conjugate base, which can be assessed computationally, is the key to determining the relative acidity of these C-H bonds.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for investigating the structure, properties, and dynamics of molecules like this compound at the atomic level. springer.comvscht.cz These computational approaches complement experimental work by providing insights that are often difficult or impossible to obtain otherwise. qst.go.jp

A typical computational study on this compound would involve several steps:

Geometry Optimization : The first step is to determine the most stable three-dimensional structure of the molecule. This is typically done using quantum mechanical methods, most commonly Density Functional Theory (DFT). tandfonline.com A specific functional, such as B3LYP, is chosen along with a basis set (e.g., 6-311G(d,p)) to solve the electronic structure of the molecule. ijcce.ac.irresearchgate.net The process finds the lowest energy conformation, providing key structural parameters like bond lengths and angles.

Vibrational Frequency Analysis : After optimization, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and second, to predict the molecule's vibrational spectrum (e.g., IR and Raman), which can be compared with experimental data for validation. tandfonline.com

Property Calculations : Using the optimized geometry, a wide range of electronic and chemical properties can be calculated. This includes:

Reactivity Descriptors : Calculation of HOMO-LUMO energies, Fukui functions, and dual descriptors as discussed in section 5.3. tandfonline.comijcce.ac.ir

Electrostatic Potential (ESP) Mapping : Visualizing the ESP on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Thermochemical Analysis : Calculating thermodynamic properties like enthalpy, entropy, Gibbs free energy, and heat capacity at different temperatures. tandfonline.com

Natural Bond Orbital (NBO) Analysis : Investigating charge distribution, hybridization, and hyperconjugative interactions within the molecule. ijcce.ac.ir

Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the molecule, such as the conformational flexibility of the benzyl group, classical MD simulations can be performed. nih.gov In MD, the motion of atoms is simulated over time by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and behavior in different solvent environments.

These computational approaches provide a comprehensive theoretical framework for understanding the chemical nature of this compound, from its static electronic structure to its dynamic behavior and chemical reactivity. springer.comvscht.cz

Molecular Docking for Ligand-Receptor Interactions in Chemical Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For N-substituted pyrroles, docking studies have been instrumental in elucidating their interactions with various biological targets.

Docking simulations involve placing a ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This process helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on N-substituted pyrrole derivatives as potential inhibitors for the HIV-1 envelope protein gp41 have used docking to determine the probable binding conformations within the protein's active site. nih.govresearchgate.net These analyses revealed that the binding is often driven by non-polar interactions, while polar interactions dictate the specific orientation of the ligands. researchgate.net

Similarly, docking studies on novel N'-substituted pyrrole heterocyclics as potential antimycobacterial agents helped to visualize the structural topographies required for binding to the enoyl-acyl carrier protein (ACP) reductase, a key enzyme in fatty acid biosynthesis. journalgrid.comresearchgate.net In the context of anti-inflammatory drug design, molecular docking simulations predicted the binding modes of N-substituted 3,4-pyrroledicarboximides to cyclooxygenase enzymes (COX-1 and COX-2). mdpi.com These studies identified specific amino acid residues, such as Tyr355 and Arg120 in COX-2, that form crucial hydrogen bonds with the pyrrole derivatives. mdpi.com

The insights from molecular docking guide the rational design of more potent and selective inhibitors. By understanding the specific interactions between a pyrrole derivative and its target receptor, chemists can modify the ligand's structure to enhance binding affinity and, consequently, its biological activity. nih.gov

Table 1: Summary of Molecular Docking Studies on N-Substituted Pyrrole Derivatives

| Target Receptor | Pyrrole Derivative Class | Key Findings | References |

|---|---|---|---|

| HIV-1 gp41 | N-substituted pyrroles | Binding conformation determined; interactions found to be complementary with QSAR analysis. | nih.govresearchgate.net |

| Mycobacterial Enoyl ACP Reductase | N'-substituted pyrrole heterocyclics | Pyrrolyl peptide linkage found to be important for receptor binding. | journalgrid.comresearchgate.net |

| COX-1 and COX-2 | N-substituted 3,4-pyrroledicarboximides | Predicted binding modes and identified key hydrogen bond interactions with Tyr355 and Arg120. | mdpi.com |

| Dopamine (B1211576) D₂ Receptor | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Main contact established between the protonatable nitrogen atom and Asp (3.32) of the receptor. | mdpi.com |

| Tyrosinase | 1-Benzyl-1H-indole hybrid thiosemicarbazones | SAR analysis suggested derivatives with 4-substitution on the benzyl or phenyl ring had better inhibitory potential. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular systems compared to the static view provided by molecular docking. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on conformational changes and the stability of ligand-receptor complexes. uni-greifswald.de

For N-substituted pyrroles, MD simulations are often used as a follow-up to molecular docking to assess the stability of the predicted binding poses. researchgate.netmdpi.com For example, after docking N-substituted pyrrole inhibitors into the HIV-1 gp41 hydrophobic pocket, MD simulations were performed on the resulting complexes. researchgate.net These simulations, combined with binding free energy calculations (MM-PBSA/MM-GBSA), helped to identify the most favorable binding modes and confirmed the stability of the ligand within the active site. The results indicated that while non-polar interactions are the main driver for binding, polar interactions are crucial for determining the precise orientation of the ligand. researchgate.net

In another study, the binding pose of an N-benzyl indole (B1671886) derivative to the human dopamine D₂ receptor, obtained from docking, was shown to be stable throughout MD simulations. mdpi.com This stability provides greater confidence in the predicted binding mode. MD simulations can also reveal important conformational changes in the receptor upon ligand binding. The analysis of protein fluctuations during a simulation can identify regions of flexibility and their potential role in substrate access to the active site, as demonstrated in studies of enzymes like lignin (B12514952) peroxidase. nih.gov

Conformational analysis of the ligands themselves is also a critical aspect. For complex molecules, understanding the accessible conformations is key to rational drug design. Methods like ab initio Hartree-Fock calculations can be used to perform conformational searches on rotatable bonds to understand the molecule's flexibility and preferred shapes. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Various QSAR studies have been successfully applied to N-substituted pyrroles. For instance, 2D- and 3D-QSAR studies were conducted on a series of 23 pyrrole derivatives to model their inhibitory activity against HIV-1 gp41. nih.gov The 2D-QSAR model resulted in a correlation coefficient (R²) of 0.825. nih.gov The 3D-QSAR study, using a technique called Comparative Molecular Field Analysis (CoMFA), produced a more robust model with a high correlative and predictive capability (R² = 0.984). nih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. In a study of phenylpyrrole fungicides, a CoMFA model was established to understand the activity against Rhizoctonia solani, showing good predictive ability (q²=0.503, r²=0.974) and providing theoretical support for further optimization of the compounds. sioc-journal.cn

Similar approaches, including CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for pyrrole derivatives as antitubercular agents targeting the enoyl ACP reductase enzyme. researchgate.netresearchgate.net These models help in the rational design of new drugs by providing clear, visual guidance on how to modify the chemical structure to improve biological activity. researchgate.net

Table 2: Summary of QSAR/CoMFA Studies on Pyrrole Derivatives

| Compound Series | Biological Activity | QSAR/CoMFA Model Highlights | Statistical Parameters | References |

|---|---|---|---|---|

| N-substituted pyrroles (23 derivatives) | HIV-1 gp41 inhibition | CoMFA model showed good correlative and predictive capability. | R²=0.984, q²=0.463 | nih.gov |

| Phenylpyrroles (20 compounds) | Antifungal against Rhizoctonia solani | CoMFA model established with good predictive ability. | r²=0.974, q²=0.503 | sioc-journal.cn |

| Pyrrole derivatives | Antitubercular | Topomer CoMFA model developed with a training set of 42 compounds. | r²=0.973, q²=0.815 | researchgate.net |

| Quinoline hydrazones (targeting ENR) | Antitubercular | CoMFA and CoMSIA models provided insights for designing compounds with improved inhibitory activity. | CoMFA: q² = 0.617; CoMSIA: q² = 0.631 | researchgate.net |

Derivatization Strategies and Synthetic Transformations

Strategic Functionalization of the Pyrrole (B145914) Ring System

The pyrrole ring is electron-rich, making it highly reactive towards electrophilic substitution. The N-benzyl group and the C-3 methyl group in 1-benzyl-3-methyl-1H-pyrrole direct incoming electrophiles, primarily to the C-2 and C-5 positions, which are electronically activated and sterically accessible.

C-Alkylation and C-Acylation Strategies

C-alkylation and C-acylation are key methods for building carbon frameworks on the pyrrole scaffold. These reactions typically follow an electrophilic aromatic substitution pathway. wikipedia.org

C-Acylation: The Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a highly effective method for formylating electron-rich heterocycles. cambridge.orgijpcbs.comchemistrysteps.com For 1-substituted pyrroles, formylation occurs almost exclusively at the C-2 position. chemistrysteps.comcdnsciencepub.com Therefore, this compound would be expected to yield this compound-2-carbaldehyde. Friedel-Crafts acylation, employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is another common method. wikipedia.orgnih.gov While effective, care must be taken as the conditions can sometimes lead to side reactions or decomposition of the pyrrole ring. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity. nsf.gov

| Reaction | Typical Reagents | Expected Position of Functionalization | Potential Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-2 | This compound-2-carbaldehyde |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | C-2 | 2-Acetyl-1-benzyl-3-methyl-1H-pyrrole |

Functionalization at C-2, C-3, C-4, and C-5 Positions

The inherent reactivity of the pyrrole ring in this compound allows for selective functionalization at its various carbon positions.

C-2 and C-5 Positions: These positions are the most nucleophilic and are the primary sites for electrophilic attack. In 1,3-disubstituted pyrroles, the C-2 position is generally favored for reactions like Vilsmeier-Haack formylation and Friedel-Crafts acylation. cdnsciencepub.comscielo.org.mx Should the C-2 position be occupied, subsequent electrophilic substitution will be directed to the C-5 position. Halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) would also be expected to show high selectivity for these positions.

C-4 Position: Functionalizing the C-4 position is more challenging due to the directing influence of the existing substituents. However, it can be achieved through methods such as metalation followed by reaction with an electrophile.

C-3 Position: This position is already substituted with a methyl group. Introducing additional functionality at C-3 would necessitate more advanced synthetic strategies, potentially involving multi-step sequences.

Peripheral Editing and Late-Stage Diversification of Pyrrole Derivatives

Peripheral editing involves the chemical modification of substituents already present on the pyrrole core. researchgate.netacs.org This approach, especially when applied in the later stages of a synthesis, is a powerful tool for creating a library of related compounds from a common intermediate. nih.govresearchgate.net This strategy is invaluable in fields like medicinal chemistry for exploring structure-activity relationships. nih.gov

For example, a 2-formyl group, introduced via the Vilsmeier-Haack reaction, can serve as a versatile chemical handle for a multitude of subsequent transformations, enabling late-stage diversification. scielo.org.mx

Potential Transformations of a 2-Formyl Group:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form various amines.

Wittig-type reactions to generate alkenes.

Condensation reactions with active methylene (B1212753) compounds to build more complex carbon skeletons.

These modifications allow for systematic structural changes, enabling a broad exploration of the chemical space around the this compound framework. nih.gov

Skeletal Rearrangements and Molecular Editing Approaches

Molecular editing strategies that reconfigure the core structure of the pyrrole ring offer innovative pathways to novel heterocyclic scaffolds. researchgate.netacs.orgrsc.orgrsc.org These methods go beyond simple peripheral modifications and involve the cleavage and formation of bonds within the molecular skeleton itself.

Dearomative Deconstruction and Rearomative Reconstruction

A powerful strategy in molecular editing involves the temporary disruption of the pyrrole's aromaticity (dearomatization) to enable skeletal changes, followed by a final step that restores aromaticity (rearomatization). acs.orgnih.gov This "skeletal recasting" allows for the synthesis of complex, highly substituted pyrroles from simpler starting materials. acs.orgnih.govacs.orgnih.govresearchgate.net

One conceptual approach involves a dearomative process, such as a cycloaddition reaction, on a pyrrole derivative. nih.gov The resulting non-aromatic intermediate can then undergo further transformations before a final reconstruction step regenerates a new, edited pyrrole ring. acs.orgnih.gov For instance, a recently developed method uses an azoalkene as a "molecular perturbator" to trigger the dearomatization of simple pyrroles, which is then followed by a rearomatization process that incorporates parts of the perturbator to form more complex pyrrole structures. nih.govresearchgate.net Such strategies enable the precise insertion, deletion, or swapping of atoms, dramatically expanding the synthetic possibilities and providing access to challenging molecular architectures. acs.orgrsc.orgthieme-connect.com

Advanced Applications in Organic Synthesis and Materials Research

1-Benzyl-3-methyl-1H-pyrrole as a Synthetic Intermediate

The structural framework of this compound makes it a valuable precursor and building block in the field of organic synthesis. Its pyrrole (B145914) core can be further functionalized, and the N-benzyl group can serve either as a stable substituent imparting specific properties or as a protecting group that can be removed in later synthetic steps.

Precursor for Complex Heterocyclic Scaffolds (e.g., fused systems like pyrrolo[3,4-d]pyridazinones)

The synthesis of fused heterocyclic systems is a key area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. Pyrrolo[3,4-d]pyridazinones, for instance, have been investigated for their potential anticancer and central nervous system activities nih.gov. The general synthetic strategies to create such fused systems often involve the cyclization of appropriately substituted pyrrole precursors srce.hrnih.govnih.gov.

However, a direct synthetic pathway commencing from this compound to obtain pyrrolo[3,4-d]pyridazinones is not prominently documented in scientific literature. The common routes to this specific fused system typically start from pyrroles that are already functionalized with carboxylic acid derivatives at the 3 and 4 positions. For example, a well-established method begins with 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides which are then reacted with hydrazine (B178648) derivatives to form the pyridazinone ring nih.gov. While N-substituted pyrroles are foundational, the specific substitution pattern of this compound would require significant modification to be a direct precursor for this particular fused system.

Building Block in Multi-Step Organic Synthesis

The utility of N-benzyl pyrrole derivatives as foundational units in multi-step synthesis is well-established. These structures serve as versatile scaffolds that can be elaborated into more complex, high-value molecules.

An efficient cascade reaction involving alkynyl Fischer carbene complexes and α-imino glycine (B1666218) methyl esters has been developed for the synthesis of densely substituted N-benzyl-1H-pyrroles rsc.org. This method highlights the role of the N-benzyl group in directing the synthesis and providing a stable, functionalized pyrrole core for further chemical transformations.

In a notable example related to pharmaceutical synthesis, a highly substituted pyrrole, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, was synthesized as part of research toward the total synthesis of the cholesterol-lowering drug, Atorvastatin nih.gov. This demonstrates the application of N-benzyl pyrroles as key intermediates in the construction of complex drug molecules. The synthesis involved the reaction of a münchnone with methyl 3-phenylpropiolate, yielding the pentasubstituted pyrrole core nih.gov.

The following table summarizes examples of complex molecules synthesized using N-benzyl pyrrole intermediates.

Table 1: Examples of N-Benzyl Pyrrole Derivatives in Multi-Step Synthesis| Starting Materials | Reaction Type | Resulting N-Benzyl Pyrrole Derivative | Application Context |

|---|---|---|---|

| N-benzoyl-N-benzylalanine, methyl 3-phenylpropiolate | Münchnone cycloaddition | Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate nih.gov | Intermediate in studies toward Atorvastatin synthesis nih.gov |

Role in the Design and Synthesis of Chemically Relevant Analogues

The this compound scaffold is instrumental in the design and synthesis of new molecules with tailored chemical properties. The N-benzyl group influences the electronic and steric characteristics of the pyrrole ring, and its presence is a common feature in the design of various functional molecules.

Design of N-Substituted Pyrrole Derivatives for Specific Chemical Properties

The N-benzyl group is a common substituent in the design of biologically active pyrrole derivatives. The synthesis of 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide is a clear example of how the N-benzyl pyrrole core can be modified to create analogues for potential pharmaceutical applications nih.govnih.gov. The structure of such compounds is often confirmed through detailed crystallographic analysis to understand their conformation and intermolecular interactions, such as hydrogen bonding, which can be crucial for biological activity nih.gov.

The synthesis of various functionalized N-benzyl pyrroles often involves standard alkylation of a pyrrole precursor with benzyl (B1604629) bromide or a related benzylating agent, followed by further modifications on the pyrrole ring. These subsequent reactions can introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties for specific applications, such as enzyme inhibition or receptor binding.

Ligand Design for Organometallic Catalysis

Pyrrole and its derivatives can serve as ligands in organometallic chemistry, where the nitrogen atom can coordinate to a metal center. The electronic properties of the pyrrole ring can be tuned by substituents, which in turn influences the catalytic activity of the resulting metal complex.

Despite the potential for N-substituted pyrroles to act as ligands, specific studies detailing the application of this compound in the design of ligands for organometallic catalysis are not widely reported in the chemical literature. Research in this area tends to focus on other nitrogen-containing heterocycles or pyrroles with different substitution patterns that are more suited for creating stable and catalytically active organometallic complexes.

Contribution to High-Energy-Density Material Research (Theoretical Context)

High-energy-density materials (HEDMs) are a class of compounds that release large amounts of energy upon decomposition. Research in this field, particularly theoretical and computational studies, focuses on designing molecules with specific characteristics: high density, a positive heat of formation, and a high content of energetic functional groups (e.g., nitro, nitramino, azido) mdpi.com. The molecular framework should also be strained to contribute to the energy release.

Typical molecular scaffolds explored for HEDMs are nitrogen-rich heterocyclic rings like pyrazoles, imidazoles, and oxadiazoles, often heavily substituted with energetic groups mdpi.comrsc.org. Computational studies investigate properties like detonation velocity and pressure to predict the performance of these theoretical compounds mdpi.com.

In this context, this compound is not considered a candidate for HEDM research. Its chemical structure lacks the necessary features for a high-energy material. It has a low nitrogen content (one nitrogen atom per molecule), a negative heat of formation, and lacks any recognized energetic functional groups. Furthermore, the presence of a benzyl group and a methyl group contributes to a high carbon and hydrogen content, which is generally unfavorable for achieving a high density and a good oxygen balance, a key parameter for efficient energy release rsc.org. Consequently, theoretical studies on the energetic properties of this compound in the context of HEDMs are absent from the scientific literature.

Development of Pyrrole-Based Functional Materials and Catalysts

The unique structural and electronic properties of the pyrrole ring have established it as a versatile building block in the development of advanced functional materials and catalysts. The strategic introduction of substituents onto the pyrrole nucleus, such as the benzyl group at the N-1 position and a methyl group at the C-3 position in This compound , allows for the fine-tuning of its chemical reactivity and physical characteristics. This tailored approach enables its application in the synthesis of specialized polymers and as a ligand in the design of novel catalytic systems.

The pyrrole scaffold is a fundamental component in a variety of biologically active natural products and plays a significant role in materials science and industry. mdpi.com Well-established synthetic methodologies like the Paal-Knorr, Hantzsch, and Barton-Zard reactions are widely utilized for preparing biologically active pyrroles. mdpi.com Furthermore, multicomponent reactions that are catalyzed by transition metals have been developed for the synthesis of various pyrrole derivatives. mdpi.com

Pyrrole Derivatives in Functional Materials:

N-substituted pyrrole derivatives are of particular interest in materials science. The substituent at the nitrogen atom can significantly influence the properties of the resulting materials. For instance, the presence of a benzyl group, as in This compound , can enhance the solubility and processability of polypyrrole-based materials. mdpi.com The synthesis of N-substituted pyrroles can be achieved through various methods, including the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines in the presence of a catalyst like iron(III) chloride. organic-chemistry.org

The electropolymerization of pyrrole-based monomers is a common technique to create conductive polymer films. nih.govnih.gov By applying a voltage to a solution containing the monomer, a polymer film can be deposited on an electrode surface. nih.govrsc.org The properties of these films, such as their conductivity and morphology, can be controlled by the choice of monomer and the polymerization conditions. nih.gov Pyrrole-functionalized ionic liquids have also been used to create antibacterial surfaces through electropolymerization. nih.gov

Pyrrole Derivatives in Catalysis:

The nitrogen atom in the pyrrole ring can act as a coordination site for metal ions, making pyrrole derivatives valuable as ligands in catalysis. researchgate.net Transition metal complexes containing pyrrole-based ligands have been shown to catalyze a variety of organic transformations. researchgate.netnih.govdntb.gov.uamdpi.comresearchgate.net The electronic and steric properties of the pyrrole ligand, which can be modified by substituents like the benzyl and methyl groups in This compound , can influence the activity and selectivity of the metal catalyst. nih.gov

For example, transition metal complexes with ligands derived from benzimidazole, another nitrogen-containing heterocycle, have been investigated for their catalytic and biological activities. dntb.gov.ua Similarly, the coordination of transition metals to pyrrole-containing Schiff base ligands has been explored for the development of new catalysts and antimicrobial agents. researchgate.net The design of such complexes often involves the synthesis of a specific ligand followed by its reaction with a metal salt to form the desired coordination compound. mdpi.comresearchgate.net

While direct and extensive research on the specific applications of This compound in functional materials and catalysis is not widely documented, the known chemistry of N-substituted and C-substituted pyrroles provides a strong foundation for its potential in these areas. The synthetic versatility of the pyrrole ring allows for the incorporation of various functional groups, paving the way for the development of new materials and catalysts with tailored properties. organic-chemistry.orgresearchgate.netuctm.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.